molecular formula C25H31NO5 B6307995 (S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid (Fmoc-L-Nle(6-OtBu)-OH) CAS No. 1354752-71-8

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid (Fmoc-L-Nle(6-OtBu)-OH)

Cat. No. B6307995
CAS RN: 1354752-71-8
M. Wt: 425.5 g/mol
InChI Key: JHVAEFIVCBTPPD-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid (Fmoc-L-Nle(6-OtBu)-OH) is a synthetic amino acid that has been used in a variety of laboratory experiments. It is a versatile reagent that can be used in a variety of chemical reactions, including peptide synthesis, protein labeling, and enzyme inhibition. In addition, Fmoc-L-Nle(6-OtBu)-OH has been used in biochemistry and molecular biology to study enzyme structure, enzyme activity, and protein-protein interactions. This article will provide an overview of Fmoc-L-Nle(6-OtBu)-OH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Peptide Synthesis and Drug Design

The process of solid-phase peptide synthesis (SPPS) often utilizes Fmoc-protected amino acids, such as "(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid," due to their efficiency in creating peptides for therapeutic uses. A review on related impurities in peptide medicines highlights the critical role of SPPS in developing peptide-based drugs. This method's precision allows for the creation of complex peptides with potential therapeutic benefits, underscoring the importance of Fmoc-protected amino acids in modern medicine (D'Hondt et al., 2014).

Bioactivity and Therapeutic Potential

The bioactivity of peptides synthesized using compounds like Fmoc-L-Nle(6-OtBu)-OH is a subject of extensive research, particularly in the context of developing new therapies. For instance, research on the chemistry and bioactivity of various natural compounds, such as Flos Magnoliae, demonstrates the therapeutic potential of natural and synthetic peptides in treating conditions like rhinitis and sinusitis. These studies suggest a broader applicability in exploring anti-inflammatory and antimicrobial properties of synthesized peptides (Shen et al., 2008).

Advanced Polymer Materials

Highly branched polymers based on poly(amino acid)s, including those synthesized with Fmoc-protected amino acids, are being investigated for biomedical applications, such as drug and gene delivery systems. The unique properties of these polymers, derived from their amino acid composition, offer promising avenues for creating more effective and targeted therapeutic delivery mechanisms (Thompson & Scholz, 2021).

Environmental and Food Safety

In a different application, the study of ozone for degradation of mycotoxins in food reviews how advanced oxidative processes, which could involve peptide-based catalysts synthesized using Fmoc-protected amino acids, are utilized to improve food safety. Such applications demonstrate the compound's indirect contribution to enhancing oxidative processes for degrading contaminants in food products (Afsah-Hejri et al., 2020).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO5/c1-25(2,3)31-15-9-8-14-22(23(27)28)26-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,26,29)(H,27,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAEFIVCBTPPD-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Fmoc-2-amino-6-tert-butoxy-hexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.